![molecular formula C17H17FN2O5 B2501614 diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1923094-37-4](/img/structure/B2501614.png)
diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C17H17FN2O5 . It’s important to note that the information available is limited and may not fully describe the compound .
Chemical Reactions Analysis
Specific chemical reactions involving diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate are not detailed in the sources retrieved. Pyrazoles, in general, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate are not extensively detailed in the sources retrieved. The compound has a molecular weight of 348.326 Da .Scientific Research Applications
- The compound’s symmetrical double bond structure makes it a valuable raw material for photoreactions. Its cage-like structure provides interesting possibilities for applications in photochemistry .
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives , derived from pyridine and indole, were tested for in vitro antitubercular activity. These compounds were evaluated against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) . Their potential as antitubercular agents was explored .
- Penta-substituted pyrrole derivatives were synthesized via a four-component reaction involving diethyl 1,9-bis(4-fluorophenyl)-4,6-diphenylhexahydro-3H-2,7,3,5-(epimethanetriyliminomethanetriyl)cyclopenta[b]pyridine-3,7(2H)-dicarboxylate. This method provides an eco-friendly and efficient route to penta-substituted pyrroles .
- The indole nucleus within this compound is significant, as it is found in various synthetic drug molecules. Researchers continue to explore its potential for developing novel therapeutic derivatives .
Photoreactive Properties
Antitubercular Activity
Heteroaromatic Synthesis
Biological and Clinical Applications
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common moiety in many bioactive compounds. Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many pyrazole derivatives are known to have diverse pharmacological effects, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5/c1-3-24-16(22)13-9-14(17(23)25-4-2)20(19-13)10-15(21)11-5-7-12(18)8-6-11/h5-9H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLCQAGPRXFQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate |
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